molecular formula C11H11ClN2O2 B1435905 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2097935-54-9

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B1435905
CAS No.: 2097935-54-9
M. Wt: 238.67 g/mol
InChI Key: ARQNPXKWOZDHGU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2Cl. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid derivatives under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or methanol, and the temperature is maintained at around 80-100°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents onto the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their efficacy in treating conditions such as inflammation, pain, and infections.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Benzodiazepines: These compounds are structurally similar to benzodiazoles and are used primarily as sedatives and anxiolytics.

  • Coumarins: Coumarins share structural similarities with benzodiazoles and are known for their anticoagulant properties.

  • Indoles: Indoles are another class of compounds with a similar ring structure and are used in various pharmaceutical applications.

Uniqueness: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-cyclopropyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNPXKWOZDHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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